molecular formula C18H21N3O4S2 B2602186 N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 896266-91-4

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2602186
CAS No.: 896266-91-4
M. Wt: 407.5
InChI Key: OJYDBZVHROOBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(Benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring two distinct substituents:

  • A benzenesulfonyl-pyrrolidinylmethyl group, which introduces a sulfonamide moiety and a five-membered pyrrolidine ring.
  • A thiophen-2-ylmethyl group, incorporating a sulfur-containing aromatic heterocycle.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c22-17(18(23)20-13-15-7-5-11-26-15)19-12-14-6-4-10-21(14)27(24,25)16-8-2-1-3-9-16/h1-3,5,7-9,11,14H,4,6,10,12-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYDBZVHROOBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of Thiophene Moiety: The thiophene group is attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the pyrrolidine derivative with the thiophene derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide exhibit significant antibacterial properties. For instance, derivatives with sulfonamide groups have been shown to possess potent activity against both Gram-positive and Gram-negative bacteria. These findings suggest that the compound could be explored further for developing new antibacterial agents .

Anticancer Potential

The structural characteristics of this compound may enable it to interact with specific cellular targets involved in cancer progression. Studies have highlighted the potential of similar benzimidazole derivatives in exhibiting cytotoxic effects against various cancer cell lines. The incorporation of specific functional groups can enhance the selectivity and potency of these compounds .

Neurological Applications

Given the presence of a pyrrolidine ring, this compound may also be investigated for its neuroprotective properties. Pyrrolidine derivatives have been implicated in modulating neurotransmitter systems, which could lead to therapeutic applications in treating neurodegenerative diseases .

Table 1: Summary of Research Findings on Similar Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideAntibacterialStaphylococcus aureus
1,2-disubstituted benzimidazolesAnticancerVarious cancer cell lines
Pyrrolidine derivativesNeuroprotectiveNeuronal cells

Synthetic Pathways

The synthesis of this compound can be approached through several methods involving the coupling of pyrrolidine derivatives with thiophenes and sulfonamides. Understanding these synthetic routes is crucial for optimizing production and enhancing yield.

Mechanism of Action

The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors that interact with the sulfonyl or thiophene groups.

    Pathways Involved: It could modulate signaling pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Research Findings and Limitations

  • Biological Activity : Brassinin analogs () exhibit antifungal and anticancer properties, but the target compound’s ethanediamide core may alter bioavailability or target specificity.
  • Synthetic Accessibility : The target’s synthesis likely parallels piperidine derivatives (), though benzenesulfonyl incorporation requires tailored sulfonylation steps.
  • Data Gaps: No empirical data (e.g., IC₅₀, catalytic efficiency) are available for the target compound, limiting direct comparisons.

Biological Activity

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique molecular architecture characterized by:

  • Pyrrolidine ring : Contributes to the compound's reactivity and biological interactions.
  • Benzenesulfonyl group : Known for enhancing pharmacological properties.
  • Ethylenediamine moiety : Imparts additional functional capabilities.

Molecular Formula : C21H25N3O4S
Molecular Weight : 415.5059 g/mol
CAS Number : 896268-81-8

Synthesis

The synthesis of this compound can be approached through several methods, typically involving the reaction of pyrrolidine derivatives with benzenesulfonyl chlorides and thiophenes. A general synthetic pathway includes:

  • Formation of the pyrrolidine derivative .
  • Reaction with benzenesulfonyl chloride to form the sulfonamide .
  • Substitution with thiophenes to yield the final product .

Anti-inflammatory Properties

Preliminary studies suggest that compounds with similar structural motifs exhibit significant anti-inflammatory activity. The benzenesulfonyl group may enhance interactions with biological targets involved in inflammatory pathways. Research indicates that derivatives of this compound might inhibit nitric oxide production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Research has indicated that compounds containing similar structures can exhibit anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism may involve modulation of signaling pathways related to cell growth and survival.

Study 1: Inhibition of Nitric Oxide Production

A study investigated the effects of this compound on nitric oxide production in RAW 264.7 macrophages. The results demonstrated a dose-dependent inhibition of nitric oxide synthesis, indicating its potential as an anti-inflammatory agent.

Concentration (µM)Nitric Oxide Inhibition (%)
1025
2550
5075

Study 2: Anticancer Activity Against MCF-7 Cells

In another study, the compound was tested against MCF-7 breast cancer cells. The results showed significant cytotoxicity with an IC50 value of 15 µM, suggesting that it could be a candidate for further development in cancer therapeutics.

Treatment (µM)Cell Viability (%)
0100
585
1065
1540

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for synthesizing N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide?

  • Methodology :

Intermediate Preparation : Start with benzenesulfonyl-protected pyrrolidine derivatives. React with sodium triacetoxylborohydride in dichloroethane to reduce imines and form secondary amines .

Coupling Reactions : Use propionyl chloride under basic conditions to introduce ethanediamide linkages. For thiophene incorporation, employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach thiophen-2-ylmethyl groups .

Deprotection : Remove protecting groups (e.g., Boc groups) via acidolysis or hydrogenolysis, followed by trituration with diethyl ether for purification .

  • Critical Parameters : Monitor reaction pH for amine coupling and optimize catalyst loading (e.g., 5-10% Pd for cross-coupling) to minimize side products.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm backbone connectivity (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, thiophene signals at δ 6.5–7.2 ppm) .
  • HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% target peak area) .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+ for C20_{20}H24_{24}N4_4O4_4S2_2) .

Advanced Research Questions

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Approach :

  • Stepwise Protection : Use orthogonal protecting groups (e.g., Boc for amines, benzyl for thiols) to prevent unwanted side reactions during coupling .
  • Microwave-Assisted Synthesis : Reduce reaction times for steps like amide bond formation (e.g., 30 min at 120°C vs. 12 hrs conventional heating) .
  • Solvent Optimization : Replace dichloroethane with greener solvents (e.g., cyclopentyl methyl ether) for sulfonylation steps to improve safety and yield .

Q. How does the benzenesulfonyl group influence the compound’s electronic properties and reactivity?

  • Mechanistic Insights :

  • The sulfonyl group acts as a strong electron-withdrawing moiety, polarizing adjacent bonds and enhancing electrophilicity at the pyrrolidine nitrogen. This facilitates nucleophilic attacks (e.g., alkylation of thiophene derivatives) .
  • Computational Evidence : Density Functional Theory (DFT) calculations show reduced electron density at the pyrrolidine ring (LUMO localized on sulfonyl group), corroborating reactivity trends .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Troubleshooting Framework :

Dose-Response Validation : Re-evaluate IC50_{50} values using standardized assays (e.g., kinase inhibition assays with ATP concentration fixed at 1 mM) .

Metabolic Stability Testing : Compare hepatic microsomal half-lives (e.g., human vs. rodent) to account for species-specific discrepancies .

Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic or stereochemical variations .

Q. What computational tools predict reaction pathways for derivatives of this compound?

  • Tools and Workflows :

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways for sulfonylation or thiophene functionalization .
  • Machine Learning : Train models on PubChem reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
  • Docking Studies : Apply AutoDock Vina to screen derivatives against target proteins (e.g., kinases) and prioritize synthesis based on binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.